molecular formula C19H18N2O3S B2438562 (Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid CAS No. 402946-01-4

(Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid

Cat. No.: B2438562
CAS No.: 402946-01-4
M. Wt: 354.42
InChI Key: WRKKPQKKULXCOG-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid is a synthetic organic compound characterized by its unique thiazole and benzoic acid moieties

Preparation Methods

The synthesis of (Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the benzoic acid group. Common reagents used in these reactions include ethylamine, 4-methoxybenzaldehyde, and various catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid can be compared with other thiazole-containing compounds, such as:

    Thiazole: A simpler structure with similar chemical properties.

    Benzothiazole: Contains a fused benzene and thiazole ring, offering different reactivity.

    Thiazolidine: A saturated thiazole ring with different biological activities. This compound is unique due to its specific substitution pattern and the presence of both thiazole and benzoic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-3-21-17(13-6-10-16(24-2)11-7-13)12-25-19(21)20-15-8-4-14(5-9-15)18(22)23/h4-12H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKKPQKKULXCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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